2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a 1,2,4-oxadiazole moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: This step often involves the use of N-alkylation reactions, where the piperidine ring is introduced via a nucleophilic substitution reaction.
Final assembly: The final step involves the coupling of the oxadiazole and piperidine moieties to the pyridine ring, often using cross-coupling reactions such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-triazol-3-yl)pyridine
- 2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-thiadiazol-3-yl)pyridine
Uniqueness
The uniqueness of 2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)-5-[(1-prop-2-ynylpiperidin-4-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-9-21-10-7-14(8-11-21)12-16-19-17(20-22-16)15-6-4-5-13(2)18-15/h1,4-6,14H,7-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOVKHNKJCLMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NOC(=N2)CC3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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